molecular formula C22H30N2O10 B13843878 p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide

Cat. No.: B13843878
M. Wt: 482.5 g/mol
InChI Key: CKYBVIQHXLREJC-VAMJHJAVSA-N
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Description

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is a metabolite of levomilnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder (MDD). This compound is formed through the hydroxylation and subsequent glucuronidation of levomilnacipran .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. This dual modification distinguishes it from other metabolites of levomilnacipran .

Properties

Molecular Formula

C22H30N2O10

Molecular Weight

482.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(1S,2R)-2-(diethylcarbamoyl)-2-(4-hydroxyphenyl)cyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H30N2O10/c1-3-24(4-2)20(31)22(11-5-7-13(25)8-6-11)9-12(22)10-23-21(32)34-19-16(28)14(26)15(27)17(33-19)18(29)30/h5-8,12,14-17,19,25-28H,3-4,9-10H2,1-2H3,(H,23,32)(H,29,30)/t12-,14+,15+,16-,17+,19+,22+/m1/s1

InChI Key

CKYBVIQHXLREJC-VAMJHJAVSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O

Canonical SMILES

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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